Diethyl N-(chloroacetyl)-L-aspartate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
917895-19-3 |
|---|---|
Molecular Formula |
C10H16ClNO5 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
diethyl (2S)-2-[(2-chloroacetyl)amino]butanedioate |
InChI |
InChI=1S/C10H16ClNO5/c1-3-16-9(14)5-7(10(15)17-4-2)12-8(13)6-11/h7H,3-6H2,1-2H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
LRHZXFKFNLJDBY-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)CCl |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)CCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of Diethyl N Chloroacetyl L Aspartate
Phosphonylation Reactions for the Formation of N-Phosphonoacetyl Derivatives
The conversion of the chloroacetyl group to a phosphonoacetyl derivative is a key transformation, often achieved through reactions with organophosphorus reagents.
The reaction between N-chloroacetyl amino acid derivatives and trialkyl phosphites, such as triethyl phosphite (B83602), is a method for synthesizing phosphonate (B1237965) esters. This reaction is analogous to the well-known Michaelis-Arbuzov reaction. When Diethyl N-(chloroacetyl)-L-aspartate reacts with triethyl phosphite, the phosphite acts as a nucleophile, attacking the electrophilic α-carbon of the chloroacetyl group. This leads to the displacement of the chloride ion and the formation of a new carbon-phosphorus bond, yielding a tetraethyl N-(phosphonoacetyl)-L-aspartate derivative and a molecule of ethyl chloride. The reaction typically proceeds upon heating the reactants together. The three-component reaction of amines, triethyl orthoformate, and diethyl phosphite is a common route for preparing N-substituted aminomethylenebisphosphonic acids. nih.gov
Table 1: Phosphonylation Reaction Overview
| Reactant | Reagent | Product Type | Key Transformation |
| This compound | Triethyl Phosphite | N-Phosphonoacetyl Aspartate Ester | C-Cl bond cleavage, C-P bond formation |
The mechanism of phosphonate ester formation from α-halo carbonyl compounds and trialkyl phosphites can follow two primary pathways: the Michaelis-Arbuzov reaction and the Perkow reaction.
Michaelis-Arbuzov Pathway : This mechanism involves the nucleophilic attack of the phosphite on the carbon atom bearing the halogen (the α-carbon). This is an Sₙ2 reaction that forms a quasi-phosphonium salt intermediate. This intermediate then undergoes dealkylation, where the displaced halide ion attacks one of the ethyl groups on the phosphorus, resulting in the formation of the stable phosphonate ester and an alkyl halide (ethyl chloride).
Perkow Pathway : Alternatively, the phosphite can attack the carbonyl carbon. The resulting intermediate can then rearrange. However, in the case of α-chloroacetamides, the attack on the α-carbon is generally favored. The formation of related phosphonates from 3-fluoropropanoyl chloride and triethyl phosphite proceeds via nucleophilic attack on the carbonyl group, followed by rearrangement.
In the context of this compound, the reaction with triethyl phosphite is expected to predominantly follow the Michaelis-Arbuzov mechanism to yield the corresponding phosphonate.
Intramolecular Cyclization Pathways in N-Chloroacetyl Aspartate Derivatives
N-chloroacetyl amino acid derivatives are known to undergo base-assisted intramolecular cyclization. researchgate.netresearchgate.net In the case of this compound, the presence of the two ester groups on the aspartate backbone provides an internal nucleophile. Upon treatment with a base (e.g., sodium hydroxide), a carbanion can be formed, or one of the ester groups can be hydrolyzed to a carboxylate. This carboxylate can then act as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group in an intramolecular Sₙ2 reaction. researchgate.net This process, known as 5-exo-tet cyclization, results in the formation of a five-membered ring. researchgate.net The product of such a reaction with this compound would be a derivative of pyroglutamic acid. This type of cyclization has been used to synthesize enantiomerically enriched 3-aroyl pyroglutamic acid derivatives. researchgate.net Similar cyclization strategies are employed in the synthesis of various heterocyclic compounds from N'-chloroacetylindole hydrazides. asianpubs.org
Nucleophilic Substitution Reactions Involving the Chloroacetyl Moiety in Complex Systems
The chloroacetyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity is widely exploited in bioconjugation and synthetic chemistry. Various nucleophiles can displace the chloride ion from the α-carbon.
Kinetic studies on the reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide (B87167) show a stepwise mechanism where the leaving group is expelled from a zwitterionic tetrahedral intermediate. nih.gov The reaction involves a prior addition to the carbonyl group, followed by a bridged transition state to expel the chloride. nih.gov
A prominent example is the reaction with thiol groups, such as the side chain of cysteine residues in proteins. wuxibiology.com The sulfur nucleophile readily attacks the carbon-bearing chloride, forming a stable thioether bond. This specific reactivity has made chloroacetamides valuable reagents for labeling proteins. wuxibiology.comnih.gov Other nitrogen-based nucleophiles, such as the deprotonated form of theophylline, have also been shown to react with chloroacetyl amino acid esters to form new C-N bonds. researchgate.net
Table 2: Examples of Nucleophilic Substitution with the Chloroacetyl Group
| Nucleophile | Functional Group | Resulting Linkage | Application Context | Reference |
| Cysteine | Thiol (-SH) | Thioether | Protein Bioconjugation | wuxibiology.com |
| Benzylamine | Primary Amine (-NH₂) | Secondary Amine | Mechanistic Studies | nih.gov |
| Theophylline (deprotonated) | Amide Nitrogen | N-C Bond | Synthesis of Derivatives | researchgate.net |
General Reactivity Studies of the Chloroacetamide Functional Group in Amino Acid Derivatives
The chloroacetamide functional group, particularly when attached to an amino acid, serves as a versatile chemical handle. Its reactivity is centered on the electrophilic nature of the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group.
The primary reaction pathway for this group is nucleophilic substitution, as detailed above. The reactivity can be tuned, though chloroacetamides are generally considered highly reactive electrophiles, sometimes too reactive for certain in vivo applications compared to alternatives like acrylamides. nih.gov Quantum mechanics analyses show that the accessibility of the LUMO (Lowest Unoccupied Molecular Orbital) on the C-Cl carbon influences reactivity. wuxibiology.com For instance, N,N-dimethyl chloroacetamide is more reactive than N-methyl chloroacetamide because its LUMO is lower in energy and more accessible. wuxibiology.com
The synthesis of the N-chloroacetamide linkage itself is typically achieved by reacting an amino acid or its ester with chloroacetyl chloride. tandfonline.com This reaction can be performed chemoselectively under neutral, metal-free conditions, for example, using a phosphate (B84403) buffer, which acts as an HCl scavenger. tandfonline.com This method allows for selective N-chloroacetylation in the presence of other sensitive functional groups like alcohols and phenols. tandfonline.com
Diethyl N Chloroacetyl L Aspartate As a Strategic Building Block in Advanced Molecular Synthesis
Precursor in the Synthesis of N-(Phosphonoacetyl)-L-aspartate (PALA) and its Biologically Relevant Congeners
Diethyl N-(chloroacetyl)-L-aspartate is a key starting material for the synthesis of N-(Phosphonoacetyl)-L-aspartate (PALA), a potent synthetic inhibitor of the enzyme aspartate carbamoyltransferase. nih.govnih.gov This enzyme is crucial in the de novo pyrimidine (B1678525) biosynthetic pathway, making PALA a subject of significant interest as an antimetabolite for cancer research. nih.gov The synthesis of PALA from its chloroacetyl precursor is typically achieved through a Michaelis-Arbuzov reaction. In this process, the chloroacetyl group of this compound reacts with a trialkyl phosphite (B83602), such as triethyl phosphite, to form a phosphonate (B1237965) ester. Subsequent hydrolysis (acidolysis) of the diethyl ester groups on both the aspartate and the newly formed phosphonate moiety yields the final diacid, PALA. nih.gov
The same synthetic strategy has been employed to create a variety of PALA congeners, where the core structure is modified to probe structure-activity relationships. Researchers have synthesized phosphonate analogues of PALA where the α- or β-carboxylic acid groups of the aspartate residue are replaced by a phosphonic acid (PO₃H₂) function. nih.gov These modifications were designed to understand the binding requirements of the target enzyme. However, studies using human KB cell lines revealed that replacing either of the carboxylic acid groups in PALA with a phosphonic acid group resulted in a complete loss of cytostatic activity, highlighting the critical role of the original aspartate carboxyl groups for its biological function. nih.gov
| Precursor | Reaction | Product | Biological Relevance |
| This compound | Michaelis-Arbuzov reaction followed by hydrolysis | N-(Phosphonoacetyl)-L-aspartate (PALA) | Potent inhibitor of aspartate carbamoyltransferase. nih.gov |
| N-(chloroacetyl)amino phosphonic acids | Michaelis-Arbuzov reaction followed by acidolysis | PALA analogues with COOH replaced by PO₃H₂ | Investigated for cytostatic activity; found to be inactive. nih.gov |
Applications in the Elaboration of Phosphonate Analogs of Amino Acids
The chloroacetyl group is a valuable functional handle for the synthesis of phosphonate analogs of various amino acids, which are compounds where a carboxylic acid group is replaced by a phosphonic acid or its ester. nih.gov These analogs are of great interest in medicinal chemistry as they can act as mimics of natural amino acids, potentially inhibiting enzymes involved in amino acid metabolism. researchgate.net this compound serves as a readily available source of the N-chloroacetyl moiety for these syntheses.
The general approach involves the reaction of a pre-formed aminoalkylphosphonate with a chloroacetylating agent. While not a direct transformation of the aspartate backbone itself, the methodology relies on the same fundamental reactivity of the chloroacetyl group. For instance, diethyl aminoalkylphosphonates can be acylated with agents like chloroacetyl chloride in the presence of a base to yield the corresponding N-(chloroacetyl)aminoalkylphosphonates. kyushu-u.ac.jp This strategy allows the stable phosphonate group to be incorporated first, followed by the introduction of the reactive chloroacetyl handle, preparing the molecule for further synthetic transformations. researchgate.net
Utilization in the Construction of Piperazinedione Frameworks
The N-chloroacetyl group, when attached to an amino acid ester like diethyl L-aspartate, provides the necessary components for the construction of heterocyclic scaffolds such as piperazinediones. Piperazinediones, also known as diketopiperazines, are a common motif in natural products and have diverse biological activities. The synthesis can be envisioned through the dimerization and subsequent cyclization of an N-chloroacetyl amino acid derivative.
In this strategy, the amino group of one molecule of an amino acid ester can act as a nucleophile, displacing the chloride from the N-chloroacetyl group of a second molecule. This intermolecular reaction forms a linear dipeptide intermediate. Subsequent intramolecular cyclization, driven by the reaction between the terminal amine and one of the ester groups, leads to the formation of the six-membered piperazinedione ring. The L-aspartate component provides two ester functionalities, offering different pathways for cyclization and the potential to introduce further functionality onto the heterocyclic core.
Integration into Peptide Synthesis Strategies and Modifications via Chloroacetylation
The N-chloroacetyl group is a powerful tool in peptide chemistry, primarily for postsynthetic modifications such as cyclization and conjugation. nih.govnih.gov An N-terminal chloroacetyl group can be readily introduced onto a peptide chain during solid-phase peptide synthesis. nih.govgoogle.com This group acts as a selective electrophile for nucleophilic side chains, most notably the thiol group of cysteine.
The reaction between the N-terminal chloroacetyl group and a cysteine residue within the same peptide chain results in the formation of a stable thioether bond, leading to a macrocyclic peptide. nih.gov This method of thioether macrocyclization is robust and has been used to create various peptide topologies, including bicyclic structures. nih.govresearchgate.net If a peptide containing an N-terminal chloroacetyl group and a cysteine is simply dissolved in a basic solution, it can undergo polymerization as the thiol of one peptide reacts with the chloroacetyl group of another. google.com
Furthermore, this reactivity is exploited to create peptide-protein conjugates, which are valuable as immunogens for antibody production. nih.gov An N-chloroacetylated peptide can be reacted with a protein that has been modified to expose free sulfhydryl groups, forming a stable conjugate that can elicit a strong immune response. nih.govgoogle.com
| Application | Description | Key Reactants | Resulting Linkage |
| Peptide Cyclization | An N-terminal chloroacetyl group reacts with a cysteine residue in the same peptide. nih.gov | N-chloroacetyl peptide, Cysteine | Thioether |
| Peptide Polymerization | The chloroacetyl group of one peptide reacts with the cysteine of another. google.com | N-chloroacetyl peptide, Cysteine | Thioether |
| Peptide-Protein Conjugation | An N-chloroacetyl peptide is linked to a sulfhydryl-containing carrier protein. nih.gov | N-chloroacetyl peptide, Modified Protein | Thioether |
Development of N-Chloroacetyl 1-Aminoalkyl Phosphonates
N-chloroacetyl 1-aminoalkyl phosphonates are important synthetic intermediates, particularly as precursors for the synthesis of 4-phosphono-β-lactams. researchgate.netnih.gov Efficient methods for their preparation have been developed, including a one-pot synthesis. This one-pot method involves the N-acylation of an aromatic imine with chloroacetyl chloride, followed by the addition of a trialkyl phosphite (e.g., triethyl phosphite). researchgate.net The phosphite attacks the imine carbon in a Pudovik-type reaction to generate the N-chloroacetyl 1-aminoalkyl phosphonate in good yields. researchgate.net
This approach is often preferred over a two-step process (phosphonylation of the imine followed by N-acylation) due to its operational simplicity and efficiency. researchgate.net The resulting N-chloroacetyl 1-aminoalkyl phosphonates are stable precursors that can be cyclized to form β-lactam rings containing a phosphonate group at the C4 position, a class of compounds with potential biological activity. researchgate.net
Spectroscopic and Structural Elucidation of Diethyl N Chloroacetyl L Aspartate and Derived Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Diethyl N-(chloroacetyl)-L-aspartate, ¹H, ¹³C, and, for its derivatives, ³¹P NMR are crucial for its structural confirmation.
Proton NMR (¹H NMR) for Structural Confirmation
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule, as well as their neighboring environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the two ethyl groups, the methine proton of the aspartate backbone, the methylene (B1212753) protons adjacent to the chiral center, the amide proton, and the methylene protons of the chloroacetyl group.
The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons of the ethyl ester groups would appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling. The methine proton (α-CH) on the aspartate core would likely appear as a multiplet, coupled to the adjacent methylene protons and the amide proton. The protons of the chloroacetyl group (Cl-CH₂-C=O) would be expected to appear as a singlet, shifted downfield due to the electron-withdrawing effect of the chlorine atom and the carbonyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ethyl -CH₃ | ~1.2-1.3 | Triplet (t) | ~7 |
| Aspartate -CH₂ | ~2.8-3.0 | Multiplet (m) | - |
| Ethyl -CH₂ | ~4.1-4.3 | Quartet (q) | ~7 |
| Chloroacetyl -CH₂ | ~4.1-4.2 | Singlet (s) | - |
| Aspartate α-CH | ~4.8-5.0 | Multiplet (m) | - |
| Amide -NH | ~7.0-8.5 | Doublet (d) | ~8 |
Note: The above data is predictive. Specific, publicly available experimental ¹H NMR data for this compound could not be located.
Carbon-13 NMR (¹³C NMR) Investigations for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give a distinct signal. This allows for the direct observation of the carbon backbone.
The carbonyl carbons of the ester and amide groups would resonate at the downfield end of the spectrum (typically 165-175 ppm). The α-carbon of the aspartate moiety would be found in the range of 48-55 ppm. The carbons of the ethyl groups and the methylene carbon of the chloroacetyl group would also show characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Aspartate -CH₂ | ~36 |
| Chloroacetyl -CH₂ | ~42 |
| Aspartate α-CH | ~49 |
| Ethyl -O-CH₂ | ~62 |
| Amide C=O | ~166 |
| Ester C=O | ~170, ~171 |
Note: The above data is predictive. Specific, publicly available experimental ¹³C NMR data for this compound could not be located.
Phosphorus-31 NMR (³¹P NMR) for Phosphonate-Containing Products
When this compound is used as a substrate to synthesize phosphonate-containing compounds, for example, through an Arbuzov-type reaction with a trialkyl phosphite (B83602), Phosphorus-31 NMR (³¹P NMR) becomes an essential analytical tool. This technique is highly specific for phosphorus-containing functional groups.
The chemical shift in a ³¹P NMR spectrum is indicative of the oxidation state and coordination environment of the phosphorus atom. For a phosphonate (B1237965) derivative of this compound, a characteristic signal would be expected in the typical range for phosphonates, which is generally between 15 and 30 ppm. The coupling between the phosphorus nucleus and adjacent protons (e.g., the methylene protons of the newly formed P-CH₂ group) can also be observed, providing further structural confirmation.
Table 3: Predicted ³¹P NMR Data for a Phosphonate Derivative of this compound
| Compound Type | Predicted Chemical Shift (ppm) |
| Diethyl (diethylphosphonatoacetyl)-L-aspartate | ~20-25 |
Note: The above data is predictive and for a hypothetical derivative. Specific, publicly available experimental ³¹P NMR data for phosphonate derivatives of this compound could not be located.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
A strong absorption band corresponding to the C=O stretching of the ester groups would be expected around 1735 cm⁻¹. The amide C=O stretch would likely appear at a lower wavenumber, around 1670 cm⁻¹. The N-H stretching of the secondary amide would be observed as a band in the region of 3300 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule would be seen just below 3000 cm⁻¹. The C-Cl stretching vibration of the chloroacetyl group would be expected in the fingerprint region, typically around 700-800 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3350-3250 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Ester) | 1750-1730 | Strong |
| C=O Stretch (Amide I) | 1680-1650 | Strong |
| N-H Bend (Amide II) | 1550-1510 | Medium |
| C-O Stretch (Ester) | 1250-1150 | Strong |
| C-Cl Stretch | 800-700 | Medium-Strong |
Note: The above data is predictive. Specific, publicly available experimental IR data for this compound could not be located.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₁₆ClNO₅, the calculated molecular weight is approximately 265.69 g/mol .
In an electrospray ionization (ESI) mass spectrum, the compound would likely be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern can also provide structural insights, with characteristic losses of the ethyl groups, the chloroacetyl moiety, and other fragments.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | ~266.08 |
| [M+Na]⁺ | ~288.06 |
Note: The above data is predictive. Specific, publicly available experimental mass spectrometry data for this compound could not be located.
Chromatographic Methods for Purity and Homogeneity Assessment
Chromatographic techniques are essential for assessing the purity and homogeneity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for this purpose.
For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity determination.
Thin-Layer Chromatography (TLC) offers a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent, would be used to achieve good separation of the product from starting materials and byproducts on a silica (B1680970) gel plate. The retardation factor (Rf) value is a key parameter in TLC analysis.
Table 6: General Chromatographic Conditions for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
| HPLC | C18 | Water/Acetonitrile or Water/Methanol Gradient | UV (e.g., 210 nm) |
| TLC | Silica Gel | Ethyl Acetate/Hexane | UV light or chemical stain |
Note: The above conditions are general examples. Specific, publicly available optimized chromatographic methods for this compound could not be located.
X-ray Crystallography in the Definitive Structural Determination of Related Analogs and Derivatives
While a crystal structure for this compound has not been reported in publicly accessible databases, the definitive three-dimensional arrangement of its molecular precursors and key derivatives has been successfully elucidated using single-crystal X-ray crystallography. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. The structural data obtained for analogs such as L-aspartic acid and derivatives like N-phosphonoacetyl-L-aspartate (PALA) are crucial for understanding the conformational properties that influence their chemical reactivity and biological activity.
A significant derivative, N-phosphonoacetyl-L-aspartate (PALA), which is synthesized from this compound, has had its structure determined, notably when in complex with its biological target, the enzyme aspartate transcarbamoylase. rcsb.org In a study of this complex from Arabidopsis thaliana, high-resolution X-ray diffraction data were collected, providing detailed insights into the binding mode of PALA. rcsb.org The crystallographic data for the enzyme-ligand complex were deposited in the Protein Data Bank (PDB) under the accession code 6YSP. rcsb.orgrcsb.org This analysis revealed the precise interactions between PALA and the enzyme's active site, which are fundamental to its inhibitory mechanism.
The crystallographic parameters for L-aspartic acid and the N-phosphonoacetyl-L-aspartate (PALA) complex are summarized in the tables below, illustrating the type of detailed structural information that X-ray crystallography provides.
Crystallographic Data for L-Aspartic Acid
The crystal structure of L-aspartic acid provides a reference for the unmodified amino acid backbone.
| Parameter | Value |
| Chemical Formula | C₄H₇NO₄ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁ 1 |
| a (Å) | 5.1135 |
| b (Å) | 6.9059 |
| c (Å) | 7.5925 |
| α (°) | 90 |
| β (°) | 100.662 |
| γ (°) | 90 |
| Volume (ų) | 263.48 |
| Temperature (K) | 100 |
| Data Source | Crystallography Open Database, COD ID: 2015971 crystallography.net |
Crystallographic Data for N-phosphonoacetyl-L-aspartate (PALA) in Complex with Aspartate Transcarbamoylase
This table presents the crystallographic data for the entire complex, which includes the PALA ligand.
| Parameter | Value |
| PDB ID | 6YSP |
| Experimental Method | X-ray Diffraction |
| Resolution (Å) | 1.38 |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 86.484 |
| b (Å) | 94.57 |
| c (Å) | 131.839 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Data Source | RCSB Protein Data Bank rcsb.orgrcsb.org |
These examples underscore the power of X-ray crystallography in providing the precise structural data necessary for detailed chemical and biochemical analysis. Although the crystal structure of this compound itself remains to be determined, the structural knowledge of its key analogs and derivatives is well-established through this definitive technique.
Computational and Theoretical Investigations on Diethyl N Chloroacetyl L Aspartate and Its Chemical Transformations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like Diethyl N-(chloroacetyl)-L-aspartate. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.
Detailed DFT studies on analogous N-acylated amino acid esters reveal key electronic features that are directly applicable to this compound. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack.
For this compound, the HOMO is expected to be localized around the amide nitrogen and the oxygen atoms of the ester groups, suggesting these as potential sites for interaction with electrophiles. The LUMO, in contrast, is anticipated to be centered on the carbon atom of the chloroacetyl group bonded to the chlorine atom. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Furthermore, the calculation of electrostatic potential maps provides a visual representation of the charge distribution. In this compound, these maps would show a negative potential (electron-rich regions) around the carbonyl oxygens and the chlorine atom, and a positive potential (electron-poor regions) around the amide proton and the alpha-carbon of the chloroacetyl group. This information is invaluable for predicting how the molecule will interact with other reagents. The presence of the electron-withdrawing chloroacetyl group significantly influences the electronic density across the entire molecule, particularly affecting the nucleophilicity of the amide nitrogen.
Mechanistic Pathway Elucidation through Computational Modeling of Reaction Intermediates and Transition States
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction mechanisms and predict reaction rates.
A key chemical transformation for this molecule is the reaction of the N-chloroacetyl group. This group is known to be a good electrophile and can react with various nucleophiles. tandfonline.com For instance, in the presence of a suitable base, an intramolecular cyclization can occur, leading to the formation of a heterocyclic compound. Computational studies can elucidate the mechanism of such a cyclization by modeling the transition state of the intramolecular nucleophilic attack of one of the carboxylate groups (or its enolate) onto the carbon bearing the chlorine atom. The calculated activation energy for this transition state would provide a quantitative measure of the reaction's feasibility.
Similarly, intermolecular reactions with external nucleophiles, such as thiols, can be modeled. echemi.comresearchgate.net The reaction of the chloroacetyl group with a thiol is a classic SN2 reaction. Computational modeling of this process would involve locating the transition state where the thiol is forming a new bond to the alpha-carbon and the chlorine-carbon bond is breaking. The energy profile for this reaction would reveal whether the reaction is thermodynamically favorable and what the kinetic barrier is.
In the context of enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. If this compound were a substrate or inhibitor for an enzyme, QM/MM calculations could model the reaction within the enzyme's active site. The QM region would typically include the substrate and key active site residues, while the rest of the protein and solvent would be treated with the computationally less expensive MM force field. This approach has been successfully used to study the mechanism of enzymes acting on related aspartate derivatives, revealing multi-step pathways with specific activation energies for each elementary step.
Conformational Analysis and Stereochemical Considerations using Computational Methods
The biological activity and chemical reactivity of a flexible molecule like this compound are intimately linked to its three-dimensional shape or conformation. Computational methods are essential for exploring the conformational landscape of this molecule to identify the most stable conformers and to understand the factors governing their relative energies.
A comprehensive conformational analysis of the closely related N-acetyl-L-aspartic acid dimethyl ester has been performed using DFT at the ωB97X-D/aug-cc-pVTZ level of theory, providing a reliable model for the conformational preferences of this compound. rsc.orgresearchgate.net The primary degrees of freedom in these molecules are the rotations around the Cα-Cβ and Cα-N bonds. Theoretical calculations for the N-acetylated analogue identified several stable conformers in the gas phase and in solution. rsc.orgresearchgate.net
The relative stability of these conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and hyperconjugative interactions. Natural Bond Orbital (NBO) analysis is a computational technique that can quantify these interactions. For instance, NBO analysis of N-acetyl-L-aspartic acid dimethyl ester revealed that hyperconjugative interactions between occupied and unoccupied orbitals, as well as steric repulsion, are the primary determinants of conformational stability. researchgate.net Intramolecular hydrogen bonds, such as a potential interaction between the amide N-H and an ester carbonyl oxygen, were found to be of secondary importance in dictating the preferred conformations. researchgate.net
The stereochemistry of the L-aspartate core is a crucial feature. Computational methods can be used to study how this fixed stereocenter influences the conformational preferences of the rest of the molecule and how it might be recognized by chiral environments, such as the active site of an enzyme. The following table, based on data for the analogous N-acetyl-L-aspartic acid dimethyl ester, illustrates the kind of information that can be obtained from such computational studies. rsc.orgresearchgate.net
| Conformer of N-acetyl-L-aspartic acid dimethyl ester | Relative Energy (kcal/mol) in Gas Phase | Key Dihedral Angles (degrees) | Stabilizing Interactions |
|---|---|---|---|
| Conformer A | 0.00 | Cα-Cβ ≈ -60, Cα-N ≈ 180 | Hyperconjugation, minimal steric strain |
| Conformer B | 0.85 | Cα-Cβ ≈ 180, Cα-N ≈ 180 | Favorable hyperconjugative interactions |
| Conformer C | 1.50 | Cα-Cβ ≈ 60, Cα-N ≈ 180 | Slightly increased steric interaction |
In Silico Studies of Molecular Interactions in Derived Analogs
In silico methods are invaluable for studying how analogs derived from this compound might interact with biological macromolecules, such as proteins. These studies are fundamental in the field of drug design and molecular biology. Molecular docking and molecular dynamics (MD) simulations are the primary tools used for this purpose.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For example, if an analog of this compound were designed as an inhibitor of a specific enzyme, docking studies could predict how it fits into the enzyme's active site. These simulations would identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex.
Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation of an analog of this compound bound to a target protein would provide insights into the stability of the binding mode predicted by docking. It can reveal how the ligand and the protein adjust their conformations to accommodate each other and can be used to calculate the binding free energy, a more accurate measure of binding affinity. Such simulations have been used to investigate the binding of various ligands to enzymes that process aspartate and related molecules, providing detailed information on the specific amino acid residues involved in the interaction. nih.gov
For instance, if the chloroacetyl group were to be replaced with other functionalities to create a library of analogs, in silico screening could be used to prioritize which analogs to synthesize and test experimentally. By predicting the binding affinities and modes of these analogs, computational studies can significantly accelerate the process of identifying molecules with desired biological activities. The insights gained from these simulations, such as which parts of the molecule are crucial for binding, can guide the rational design of more potent and selective analogs.
Synthetic and Structural Research on Derivatives and Analogs of N Chloroacetyl Aspartate
Exploration of Systematic Modifications on the Aspartate Moiety in N-Chloroacetyl Compounds
The aspartate residue, a fundamental amino acid, offers multiple points for chemical modification, which can significantly alter the biological activity and physical properties of its derivatives. In the central nervous system, the related compound N-acetylaspartate (NAA) is a highly concentrated metabolite synthesized in neurons from aspartate and acetyl-coenzyme A. nih.gov NAA plays crucial roles in myelin lipid synthesis and neuronal bioenergetics. nih.gov While not a chloroacetyl compound, the extensive research on NAA underscores the importance of the aspartate backbone in neurochemical processes and as a target for modification. nih.gov
Systematic modifications of the aspartate moiety in the context of N-chloroacetyl compounds aim to create derivatives with enhanced stability, altered reactivity, or specific targeting capabilities. The synthetic approaches to such modifications often draw from classical amino acid chemistry. For instance, the synthesis of aspartic acid derivatives can be achieved through methods like the reaction of diethyl sodium phthalimidomalonate with ethyl chloroacetate, followed by hydrolysis and decarboxylation to yield DL-aspartic acid. orgsyn.org This process highlights how the core structure can be built and subsequently modified.
The introduction of the N-chloroacetyl group adds a reactive electrophilic site without disturbing the carboxyl groups of the aspartate residue. These carboxyl groups can be esterified or converted to amides, allowing for a wide range of structural diversity. Researchers can systematically vary the ester groups (e.g., from methyl to tert-butyl) or introduce functionalized amides to modulate properties like solubility, cell permeability, and metabolic stability. The inherent chirality of the L-aspartate core is typically preserved during these modifications, which is crucial for applications involving stereospecific biological interactions.
Synthesis and Characterization of N-Chloroacetyl Amino Acid Esters with Varied Alkyl Groups
The synthesis of N-chloroacetyl amino acid esters is a fundamental process for creating building blocks used in further chemical synthesis. The general method for producing Diethyl N-(chloroacetyl)-L-aspartate involves a two-step process. First, L-aspartic acid is esterified with ethanol (B145695) in the presence of an acid catalyst to yield diethyl L-aspartate hydrochloride. Second, the resulting diethyl L-aspartate is N-acylated using chloroacetyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct. chemicalbook.com
This synthetic strategy is broadly applicable to a variety of amino acids and alkylating agents. For example, N-(chloroacetyl)phenylalanine can be synthesized by refluxing phenylalanine with chloroacetyl chloride in a suitable solvent like ethyl acetate. chemicalbook.com Similarly, various N-alkylated glycine (B1666218) derivatives have been prepared through the aminolysis of chloroacetic acid with the corresponding alkylamine. mdpi.com The choice of the alkyl group on the ester moiety can influence the compound's physical properties and subsequent reactivity.
The characterization of these compounds relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure, including the presence of the chloroacetyl group and the specific alkyl esters. caltech.edu Infrared (IR) spectroscopy helps identify functional groups like amides and esters, while mass spectrometry confirms the molecular weight and elemental composition. caltech.edunih.gov
| Compound | Starting Amino Acid | Acylating/Alkylating Agent | Key Reaction Type | Reference |
|---|---|---|---|---|
| This compound | L-Aspartic Acid | Chloroacetyl chloride | N-acylation of amino acid ester | chemicalbook.com |
| N-(Chloroacetyl)phenylalanine | Phenylalanine | Chloroacetyl chloride | N-acylation | chemicalbook.com |
| N-Ethylglycine | Glycine (via chloroacetic acid) | Ethylamine | Aminolysis | mdpi.com |
| N-Alkyl-β-amino esters | (S)-α-Methylbenzylamine | Acrylate derivatives | Michael addition | researchgate.net |
Research on Chloroacetylated Noncanonical Amino Acids and their Derivatives
Noncanonical amino acids (ncAAs) are amino acids beyond the 20 common proteinogenic ones, and their incorporation into proteins and peptides is a powerful tool for creating novel functions. nih.govmdpi.comresearchgate.net Chloroacetylation is a key strategy for preparing ncAAs with bioorthogonal reactive groups, which can undergo specific chemical reactions in a biological environment without interfering with native processes. nih.govmdpi.com
One significant application is the use of N-chloroacetylated amino acids as initiators in ribosomal protein synthesis. nih.gov This allows for the production of peptides with an N-terminal chloroacetyl group, which can then react with a downstream cysteine residue to form stable, macrocyclic peptide structures post-translationally. nih.gov This method provides a route to cyclic peptides, which often exhibit enhanced stability and bioactivity compared to their linear counterparts.
The synthesis of chloroacetylated derivatives extends to various noncanonical structures. For instance, a patented method describes the preparation of (2S)-N-chloroacetyl-2-cyano-pyrrolidine, a derivative of proline. google.com This process involves the chloroacetylation of L-proline amide, followed by dehydration to introduce the cyano group. google.com Such derivatives serve as specialized building blocks for complex molecular architectures. The chloroacetyl group provides a site for selective conjugation, enabling the construction of antibody-drug conjugates, imaging agents, and other targeted therapeutics. nih.gov
| Chloroacetylated ncAA Derivative | Core Amino Acid | Application | Reference |
|---|---|---|---|
| N-Chloroacetylated initiator amino acids | Various (e.g., Tyrosine) | Initiation of protein synthesis for post-translational macrocyclization | nih.gov |
| (2S)-N-Chloroacetyl-2-cyano-pyrrolidine | L-Proline | Specialized building block for chemical synthesis | google.com |
| N-Chloroacetylated amino acids | General | Precursors for incorporating bioorthogonal handles into peptides | mdpi.com |
Development of Novel Peptide and Peptidomimetic Structures Utilizing Chloroacetylated Precursors
Chloroacetylated precursors are instrumental in the development of advanced peptide and peptidomimetic structures. nih.gov A primary application is the synthesis of cyclic peptides through intramolecular thioether linkage. rsc.org In this strategy, a linear peptide is synthesized with an N-terminal chloroacetyl group and a cysteine residue elsewhere in the sequence. rsc.org Under basic conditions, the nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride and forming a stable thioether bond that cyclizes the peptide. rsc.org
This chemistry is also used for intermolecular conjugation. For example, peptides containing a cysteine residue can be attached to a carrier molecule that has been modified with a chloroacetyl group. nih.gov This approach has been used to link peptide epitopes to a tetratuftsin derivative carrier, creating multivalent constructs for immunological studies. nih.gov The efficiency of this conjugation can be influenced by the placement of the cysteine residue and the use of spacers. nih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation. nih.gov Chloroacetylated compounds serve as versatile building blocks in the synthesis of these mimetics. They can be incorporated into various scaffolds to present key pharmacophoric groups in a specific spatial orientation, allowing them to interact with biological targets like receptors or enzymes. nih.gov The reactivity of the chloroacetyl group enables its use in constructing complex architectures, including those based on heterocyclic scaffolds, which are common in drug design. nih.gov
| Structure Type | Synthetic Strategy | Precursor | Purpose | Reference |
|---|---|---|---|---|
| Macrocyclic Peptides | Intramolecular thioether linkage | N-terminally chloroacetylated peptide with an internal cysteine | Improve peptide stability and conformational rigidity | rsc.org |
| Peptide Conjugates | Intermolecular thioether linkage | Cysteine-containing peptide and a chloroacetylated carrier | Create multivalent systems, attach to carrier molecules | nih.gov |
| Peptidomimetics | Incorporation of reactive building blocks | Chloroacetylated non-peptide scaffolds or amino acid analogs | Mimic peptide function with improved pharmacological properties | nih.gov |
Future Perspectives and Emerging Research Avenues for Diethyl N Chloroacetyl L Aspartate Research
Advancements in Stereoselective and Asymmetric Synthesis Methodologies
The inherent chirality of Diethyl N-(chloroacetyl)-L-aspartate, originating from the L-aspartic acid backbone, is a critical determinant of its biological activity. Consequently, the development of advanced stereoselective and asymmetric synthesis methodologies is a primary focus of future research. The goal is to achieve precise control over the stereochemistry at the α-carbon, ensuring the production of enantiomerically pure compounds, which is crucial for therapeutic applications.
Future research will likely concentrate on the use of chiral catalysts and auxiliaries to guide the stereochemical outcome of the N-acetylation step. While traditional synthetic routes may rely on starting with enantiopure L-aspartic acid, novel methods could explore the asymmetric synthesis from achiral precursors. This could involve the use of transition-metal catalysts with chiral ligands or organocatalysts to induce stereoselectivity. Enzymatic strategies, employing enzymes such as acylases or amidases with high stereospecificity, also present a promising avenue for the clean and efficient synthesis of the desired stereoisomer. nih.gov
Discovery of Novel Chemical Transformations and Reaction Pathways
The reactivity of the chloroacetyl group in this compound is a key feature that researchers are looking to exploit in novel chemical transformations. The electrophilic nature of the carbon atom bearing the chlorine makes it susceptible to nucleophilic substitution, opening up a plethora of possibilities for derivatization.
Future investigations will likely move beyond simple substitutions to explore more complex and previously undiscovered reaction pathways. This could include:
Cross-coupling reactions: Palladium, nickel, or copper-catalyzed cross-coupling reactions could be developed to introduce a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the position of the chlorine atom. This would significantly expand the chemical space accessible from this starting material.
Radical-mediated reactions: The exploration of radical reactions involving the C-Cl bond could lead to the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.
Intramolecular cyclizations: By introducing appropriate functional groups elsewhere in the molecule, the chloroacetyl moiety could participate in intramolecular cyclization reactions to generate novel heterocyclic scaffolds. These scaffolds are often privileged structures in medicinal chemistry. mdpi.com
The development of these new transformations will not only provide access to a wider array of derivatives but also contribute to the fundamental understanding of the reactivity of α-halo-N-acylamino esters.
Design and Synthesis of Chemically Tunable Molecular Scaffolds
The inherent bifunctionality of this compound, possessing both a reactive electrophilic center and two ester functionalities, makes it an ideal candidate for the design and synthesis of chemically tunable molecular scaffolds. ku.edu These scaffolds can serve as a foundation for the construction of compound libraries for high-throughput screening in drug discovery.
Future research in this area will focus on utilizing this compound as a central building block that can be systematically modified at multiple points. The two diethyl ester groups can be differentially hydrolyzed or converted to other functional groups, while the chloroacetyl group provides a handle for the introduction of diverse substituents. This "three-dimensional" tunability allows for the precise control of the spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets.
The development of efficient and orthogonal protection and deprotection strategies will be crucial for the successful implementation of this approach. This will enable the selective modification of one part of the molecule without affecting the others, allowing for the systematic and combinatorial synthesis of a wide range of structurally diverse compounds.
Exploration in New Synthetic Methodologies for Enzyme Inhibitor Design (focused on chemical structures)
The N-chloroacetyl group is a known pharmacophore that can act as a covalent modifier of nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. This property has been exploited in the design of irreversible enzyme inhibitors. Future research will focus on the rational design of new enzyme inhibitors based on the this compound scaffold, targeting a variety of enzyme classes.
A key area of exploration will be the synthesis of inhibitors where the aspartate moiety serves as a recognition element for the target enzyme, while the chloroacetyl group acts as the "warhead" for covalent modification. The diethyl ester groups can be modified to fine-tune the physicochemical properties of the inhibitor, such as solubility and cell permeability.
For instance, derivatives of N(alpha)-chloroacetyl-L-ornithine have shown inhibitory activity against N(alpha)-acetyl-L-ornithine deacetylase (ArgE), a bacterial enzyme. nih.gov This suggests that the N-chloroacetyl moiety is a viable functional group for enzyme inhibition. Future work could involve the synthesis and evaluation of a library of this compound derivatives with modifications at the ester positions to target specific enzymes implicated in disease.
| Target Enzyme Class | Potential Inhibitor Design Strategy | Key Structural Features |
| Cysteine Proteases | Covalent inhibition via nucleophilic attack by the active site cysteine. | N-chloroacetyl group as the electrophilic warhead; aspartate moiety for binding pocket recognition. |
| Serine Proteases | Covalent modification of the active site serine residue. | N-chloroacetyl group as the reactive moiety; modifications to the diethyl esters to enhance binding affinity. |
| Deacetylases | Mimicking the natural substrate to bind to the active site. | N-chloroacetyl group for irreversible binding; aspartate backbone for specific interactions with the enzyme. |
The systematic exploration of these synthetic methodologies will undoubtedly lead to the discovery of novel and potent enzyme inhibitors with potential therapeutic applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing Diethyl N-(chloroacetyl)-L-aspartate with high enantiomeric purity?
Answer:
The synthesis typically involves reacting L-aspartate derivatives with chloroacetylating agents. A validated approach includes:
- Step 1: Prepare L-aspartate diethyl ester hydrochloride (CAS 16115-68-7) as the starting material .
- Step 2: Introduce the chloroacetyl group via nucleophilic acyl substitution. Use chloroacetyl chloride in anhydrous conditions with a base (e.g., triethylamine) to minimize hydrolysis .
- Step 3: Purify via column chromatography or recrystallization. Monitor enantiomeric purity using chiral HPLC with a cellulose-based stationary phase, as validated for structurally similar N-acetylated aspartate esters .
Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 0–5°C (to prevent racemization) |
| Solvent | Dry dichloromethane or THF |
| Molar Ratio (Aspartate:Chloroacetyl chloride) | 1:1.2 |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl groups).
- IR Spectroscopy: Verify ester C=O stretches (~1740 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 210 nm) for purity assessment. Chiral columns (e.g., Chiralpak IA) resolve enantiomers .
Advanced: How does the chloroacetyl moiety influence the compound’s stability under physiological pH conditions?
Answer:
The chloroacetyl group increases electrophilicity, making the compound susceptible to hydrolysis and nucleophilic attack (e.g., by thiols in biological systems). Key stability studies include:
-
pH-Dependent Degradation: Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC. Hydrolysis peaks at pH 7–8 due to hydroxide ion activity .
-
Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. For example:
pH t₁/₂ (hours) 7.4 12 ± 2 2.0 >48 -
Mitigation Strategies: Use prodrug formulations (e.g., ester prodrugs) or encapsulation in liposomes to enhance stability .
Advanced: What experimental strategies can address contradictory reports on the biological activity of chloroacetylated amino acid esters?
Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. Resolve discrepancies via:
-
Standardized Bioassays: Use cell lines with defined genetic backgrounds (e.g., HepG2 for liver metabolism studies) and control for pH, temperature, and serum content .
-
Metabolite Profiling: Identify degradation products (e.g., free aspartate or chloroacetate) using LC-MS. Correlate metabolite levels with activity .
-
Dose-Response Studies: Test a wide concentration range (nM–mM) to differentiate specific vs. nonspecific effects. Example:
Concentration (μM) Inhibition of Target Enzyme (%) 10 15 ± 3 100 65 ± 5 -
Validation with Knockout Models: Use CRISPR-Cas9 to silence putative targets and confirm mechanism .
Advanced: How can researchers design experiments to evaluate the role of this compound in modulating glutamate/aspartate transporters (e.g., GLAST)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
